Cilnidipine is a dihydropyridine calcium channel blocker. [ [], [] ] It is classified as a fourth-generation dihydropyridine calcium channel blocker. [ [], [] ] Unlike earlier calcium channel blockers that primarily target L-type calcium channels, Cilnidipine exhibits dual blocking activity, targeting both L-type and N-type calcium channels. [ [], [], [], [], [] ] This dual action is significant as L-type calcium channels are primarily found in vascular smooth muscle, while N-type calcium channels are located at presynaptic nerve terminals. [ [] ] Cilnidipine plays a crucial role in scientific research, particularly in studies investigating hypertension, cardiovascular diseases, and neuronal function. [ [], [], [], [], [] ]
Cilnidipine was first synthesized in the late 1980s and has since been classified under the category of calcium channel blockers. It is particularly noted for its ability to target both L-type and N-type calcium channels, distinguishing it from other agents that primarily affect L-type channels. The compound is available in various formulations for oral administration and has been extensively studied for its pharmacodynamics and pharmacokinetics.
The synthesis of cilnidipine involves several key steps, typically utilizing starting materials such as methoxyethyl-2-(3-nitrobenzylidene)acetoacetate and beta-amino crotonic acid cinnamyl ester.
This method has shown yields ranging from 76% to 91%, emphasizing its efficiency in producing high-purity cilnidipine.
Cilnidipine has a complex molecular structure characterized by its dihydropyridine framework. The molecular formula of cilnidipine is , indicating it contains 20 carbon atoms, 22 hydrogen atoms, two nitrogen atoms, and four oxygen atoms.
Cilnidipine undergoes various chemical reactions during its synthesis, primarily involving nucleophilic substitutions and condensation reactions.
These reactions are crucial for achieving high purity and yield in cilnidipine production.
Cilnidipine functions primarily as a calcium channel blocker, inhibiting both L-type and N-type calcium channels located in vascular smooth muscle and cardiac tissues.
Cilnidipine's primary application lies in the treatment of hypertension. Its unique mechanism allows it to be effective as both monotherapy and in combination with other antihypertensive agents.
CAS No.: 59227-86-0
CAS No.: 13446-10-1
CAS No.: 1471-96-1
CAS No.: 20628-59-5